molecular formula C18H16N2O4 B11505409 Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate

Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate

Cat. No.: B11505409
M. Wt: 324.3 g/mol
InChI Key: KCRKGMUUYUKVMS-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxadiazole rings into other heterocyclic structures.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include cerium ammonium nitrate (CAN) and Dess–Martin reagent (DMP).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate

InChI

InChI=1S/C18H16N2O4/c1-3-23-18(21)13-10-8-12(9-11-13)16-19-20-17(24-16)14-6-4-5-7-15(14)22-2/h4-11H,3H2,1-2H3

InChI Key

KCRKGMUUYUKVMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3OC

Origin of Product

United States

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